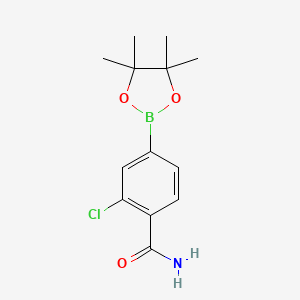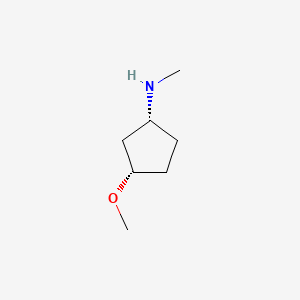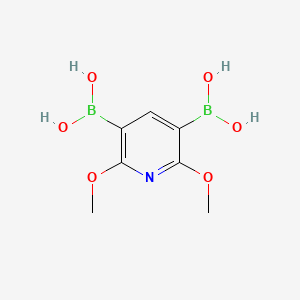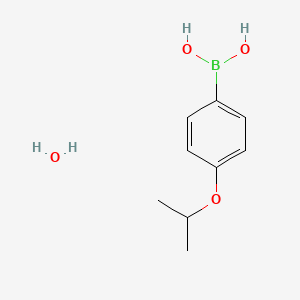
4-Isopropoxyphenylboronic acid, hydrate
Overview
Description
4-Isopropoxyphenylboronic acid, hydrate is an organic compound with the molecular formula C9H13BO3.H2O. It is a boronic acid derivative, which is known for its utility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of an isopropoxy group attached to the phenyl ring, which is further bonded to a boronic acid group. The hydrate form indicates the presence of water molecules in its crystalline structure .
Mechanism of Action
Target of Action
Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, where they can form reversible covalent bonds with hydroxyl groups .
Mode of Action
Boronic acids are known to undergo nucleophilic addition reactions with water to form hydrates . This reaction is usually slow under neutral conditions but can be significantly increased through the addition of an acid or base as a catalyst .
Biochemical Pathways
It has been used as a reactant in various chemical reactions, including microwave-mediated click-chemistry synthesis of glyco-porphyrin derivatives, palladium-catalyzed oxidative cross-coupling reactions, and ruthenium-catalyzed hydrogenation reactions .
Pharmacokinetics
The properties of boronic acids, in general, suggest that they are readily absorbed and distributed in the body due to their small size and polarity .
Result of Action
It has been used as a reactant in the synthesis of glyco-porphyrin derivatives with in vitro photo-cytotoxicity for application in photodynamic therapy .
Action Environment
The action of 4-Isopropoxyphenylboronic acid, hydrate can be influenced by various environmental factors. For instance, the rate of its reaction with water to form a hydrate can be significantly increased in the presence of an acid or base . Additionally, the stability of boronic acids can be affected by factors such as temperature, pH, and the presence of other reactive species .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Isopropoxyphenylboronic acid, hydrate can be synthesized through various methods. One common approach involves the reaction of 4-bromoanisole with isopropyl magnesium chloride (Grignard reagent) to form 4-isopropoxyanisole. This intermediate is then subjected to a borylation reaction using bis(pinacolato)diboron in the presence of a palladium catalyst to yield 4-isopropoxyphenylboronic acid. The hydrate form is obtained by crystallizing the compound from water or aqueous solvents .
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The use of high-purity reagents and stringent reaction conditions are crucial to minimize impurities and achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
4-Isopropoxyphenylboronic acid, hydrate undergoes various types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling Reactions: This is the most common reaction involving boronic acids.
Oxidation Reactions: The boronic acid group can be oxidized to form phenols or other oxygenated derivatives.
Substitution Reactions: The isopropoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.
Substitution Reagents: Such as halides or nucleophiles for substitution reactions
Major Products Formed
Biaryl Compounds: From Suzuki-Miyaura cross-coupling reactions.
Phenols: From oxidation reactions.
Substituted Phenylboronic Acids: From substitution reactions
Scientific Research Applications
4-Isopropoxyphenylboronic acid, hydrate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenylboronic Acid: Similar structure but with a methoxy group instead of an isopropoxy group.
4-Fluorophenylboronic Acid: Contains a fluorine atom instead of an isopropoxy group.
Phenylboronic Acid: Lacks any substituents on the phenyl ring.
Uniqueness
4-Isopropoxyphenylboronic acid, hydrate is unique due to the presence of the isopropoxy group, which can influence its reactivity and selectivity in chemical reactions. This makes it a valuable reagent in organic synthesis, particularly in cases where specific steric and electronic effects are desired .
Properties
IUPAC Name |
(4-propan-2-yloxyphenyl)boronic acid;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BO3.H2O/c1-7(2)13-9-5-3-8(4-6-9)10(11)12;/h3-7,11-12H,1-2H3;1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONOFEMDDNLFOFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)OC(C)C)(O)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40681897 | |
| Record name | {4-[(Propan-2-yl)oxy]phenyl}boronic acid--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40681897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256355-64-2 | |
| Record name | Boronic acid, B-[4-(1-methylethoxy)phenyl]-, hydrate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1256355-64-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {4-[(Propan-2-yl)oxy]phenyl}boronic acid--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40681897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1'S,12'S)-spiro[1,3-dioxolane-2,13'-tetracyclo[10.2.1.01,9.03,8]pentadeca-2,4,6,8,10-pentaene]](/img/structure/B578277.png)

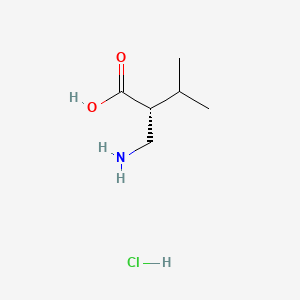
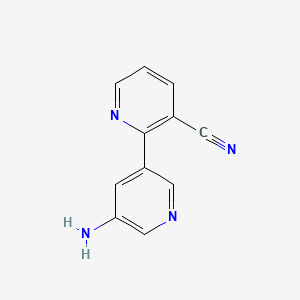
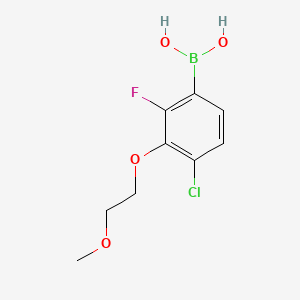
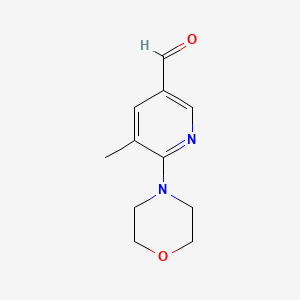
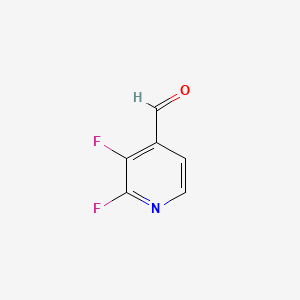
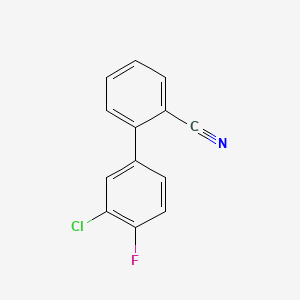
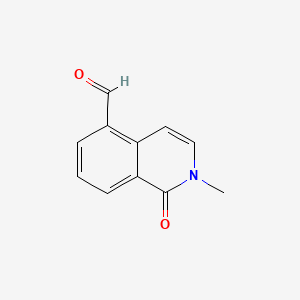
![7-nitrobenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B578295.png)
